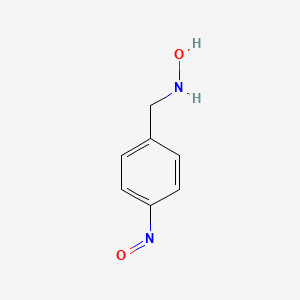![molecular formula C17H18F2N2 B14240528 Piperazine, 1-[bis(3-fluorophenyl)methyl]- CAS No. 516446-98-3](/img/structure/B14240528.png)
Piperazine, 1-[bis(3-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is a fluorinated benzhydrylpiperazine compound. It is known for its significant role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other chemical compounds. The compound has a molecular formula of C17H18F2N2 and a molecular weight of 288.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[bis(3-fluorophenyl)methyl]- typically involves the reaction of piperazine with halogenated analogues of the second fragments via nucleophilic substitution . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-[bis(3-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated analogues react with piperazine.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, halogenated compounds, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .
Applications De Recherche Scientifique
Piperazine, 1-[bis(3-fluorophenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of piperazine, 1-[bis(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its role as a calcium antagonist, which can block calcium channels and affect cellular processes . Additionally, it may exhibit antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Flunarizine: A selective calcium antagonist with similar molecular structure and pharmacological properties.
1-[Bis(4-fluorophenyl)methyl]piperazine: Another fluorinated benzhydrylpiperazine with comparable chemical and biological activities.
Uniqueness
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is unique due to its specific fluorination pattern and its versatile applications in various fields of research and industry. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of important pharmaceutical compounds highlight its significance.
Propriétés
Numéro CAS |
516446-98-3 |
|---|---|
Formule moléculaire |
C17H18F2N2 |
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
1-[bis(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-3-13(11-15)17(21-9-7-20-8-10-21)14-4-2-6-16(19)12-14/h1-6,11-12,17,20H,7-10H2 |
Clé InChI |
CSGXQONYCDYAMM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC(=CC=C2)F)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
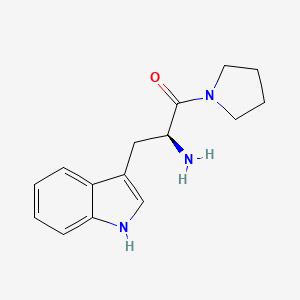
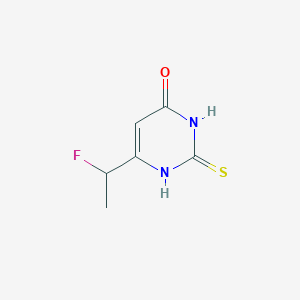
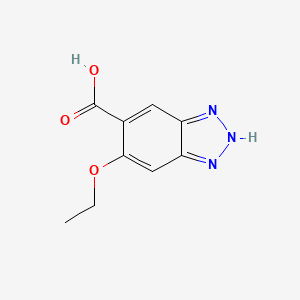
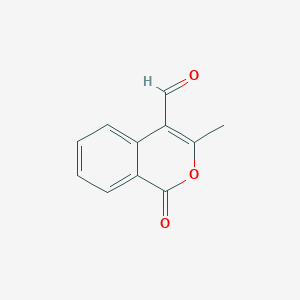
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
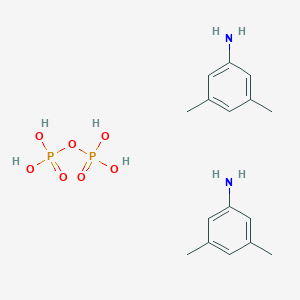
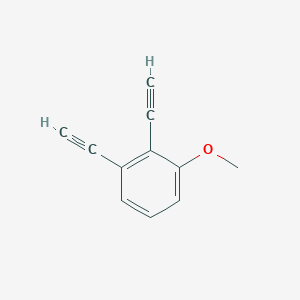
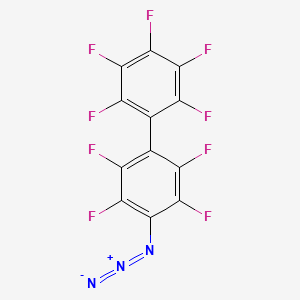
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
